

An In-depth Technical Guide to 3-Methoxybenzotrile: Chemical Structure, Properties, and Applications

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Compound of Interest

Compound Name: 3-Methoxybenzotrile

Cat. No.: B145857

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Methoxybenzotrile**, a versatile aromatic nitrile with significant applications in organic synthesis and as a key intermediate in the development of pharmaceuticals and agrochemicals.^{[1][2][3]} This document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and spectroscopic characterization, including ¹H NMR, ¹³C NMR, and IR analysis. The reactivity of **3-Methoxybenzotrile** and its role in medicinal chemistry are also discussed, offering valuable insights for professionals in drug discovery and development.

Chemical Identity and Properties

3-Methoxybenzotrile, also known as m-anisyl cyanide or 3-cyanoanisole, is an organic compound featuring a benzene ring substituted with a methoxy group and a nitrile group at positions 1 and 3, respectively.^{[2][4]}

Chemical Structure

The chemical structure of **3-Methoxybenzotrile** is characterized by a phenyl ring with a methoxy (-OCH₃) substituent and a nitrile (-C≡N) substituent in a meta arrangement.

Molecular Formula: C_8H_7NO [\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

Canonical SMILES: COC1=CC=CC(=C1)C#N[\[1\]](#)[\[6\]](#)

InChI: InChI=1S/C8H7NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,1H3[\[1\]](#)[\[6\]](#)

InChIKey: KLXSUMLEPNAZFK-UHFFFAOYSA-N[\[1\]](#)[\[6\]](#)

IUPAC Name

The systematic IUPAC name for this compound is **3-methoxybenzonitrile**.[\[6\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **3-Methoxybenzonitrile** is presented in the table below.

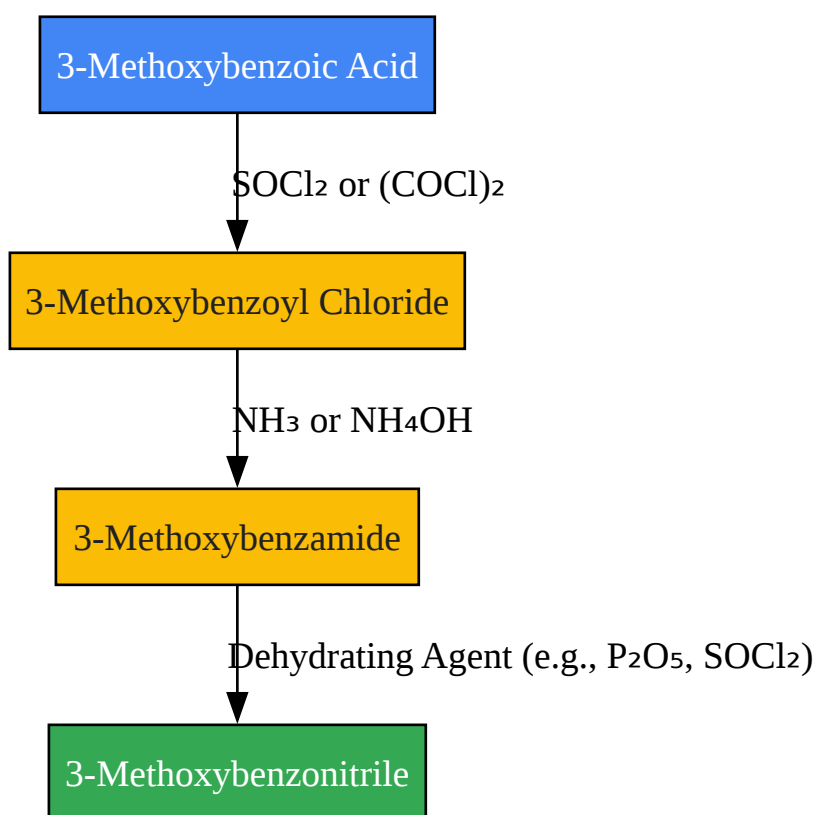
Property	Value	Reference
CAS Number	1527-89-5	[1] [2] [4] [5]
Molecular Weight	133.15 g/mol	[1] [2] [5]
Appearance	White or colorless to yellow to orange powder, lump, or clear liquid	[7] [8]
Melting Point	20-22 °C	[5] [8]
Boiling Point	111-112 °C at 13 mmHg; 233 °C at 760 mmHg	[1] [5] [8] [9]
Density	1.089 g/mL at 25 °C	[1] [5] [8] [9]
Refractive Index (n ₂₀ /D)	1.5402	[1] [8] [9]
Flash Point	105 °C (221 °F) - closed cup	[1] [5] [9]
Water Solubility	Slightly soluble	[8]

Synthesis of 3-Methoxybenzonitrile

3-Methoxybenzonitrile can be synthesized through various routes, with a common method involving the nucleophilic substitution of a suitable precursor. The following is a representative experimental protocol for its synthesis from 3-methoxybenzoic acid.[1]

Synthesis from 3-Methoxybenzoic Acid

This two-step synthesis involves the conversion of the carboxylic acid to an amide, followed by dehydration to the nitrile.



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Synthetic pathway to **3-Methoxybenzonitrile**.

Experimental Protocol

Step 1: Synthesis of 3-Methoxybenzamide

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methoxybenzoic acid (1 equivalent) in thionyl chloride (2 equivalents).

- Heat the mixture to reflux for 2 hours. The solid should dissolve, and the evolution of HCl and SO₂ gas will be observed.
- After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
- Dissolve the resulting crude 3-methoxybenzoyl chloride in a suitable organic solvent (e.g., dichloromethane).
- Slowly add the solution of the acid chloride to a stirred, cooled (0 °C) concentrated aqueous solution of ammonia (excess).
- Stir the mixture vigorously for 30 minutes.
- Collect the precipitated 3-methoxybenzamide by vacuum filtration, wash with cold water, and dry.

Step 2: Synthesis of **3-Methoxybenzotrile**

- In a dry round-bottom flask, combine 3-methoxybenzamide (1 equivalent) and a dehydrating agent such as phosphorus pentoxide (1.5 equivalents) or thionyl chloride (2 equivalents).
- Heat the mixture gently under anhydrous conditions.
- The product can be isolated by distillation under reduced pressure or by extraction after quenching the reaction mixture.
- Purify the crude product by vacuum distillation or recrystallization to obtain pure **3-methoxybenzotrile**.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **3-Methoxybenzotrile**.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy



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Workflow for NMR analysis.

^1H NMR (400 MHz, CDCl_3): δ 7.37 (t, $J = 8.0$ Hz, 1H), 7.23 (d, $J = 8.0$ Hz, 1H), 7.13 (d, $J = 8.0$ Hz, 2H), 3.83 (s, 3H).

^{13}C NMR (100 MHz, CDCl_3): δ 159.4, 130.1, 124.2, 119.1, 118.6, 116.6, 112.9, 55.3.

Experimental Protocol:

- Sample Preparation: Dissolve approximately 10-20 mg of **3-Methoxybenzotrile** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 16 ppm.
 - Use a 30° pulse angle.
 - Set the relaxation delay to 1 second.
 - Acquire 16-32 scans.
- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2 seconds.

- Acquire a sufficient number of scans for a good signal-to-noise ratio (typically >1024).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ^1H NMR) or the residual solvent peak (77.16 ppm for CDCl_3 in ^{13}C NMR).

Infrared (IR) Spectroscopy

Experimental Protocol:

- Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of **3-Methoxybenzonitrile** between two KBr or NaCl plates. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.
- Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Spectral Analysis:
 - $\sim 3050 \text{ cm}^{-1}$: Aromatic C-H stretching.
 - $\sim 2950 \text{ cm}^{-1}$: Aliphatic C-H stretching from the methoxy group.
 - $\sim 2230 \text{ cm}^{-1}$: Sharp, strong absorption characteristic of the nitrile ($-\text{C}\equiv\text{N}$) stretching vibration.
 - $\sim 1600, 1480 \text{ cm}^{-1}$: C=C stretching vibrations of the aromatic ring.
 - $\sim 1250, 1040 \text{ cm}^{-1}$: C-O stretching of the aryl ether.

Reactivity and Applications

Chemical Reactivity

The chemical reactivity of **3-Methoxybenzonitrile** is influenced by its three main functional components: the nitrile group, the aromatic ring, and the methoxy group.

- **Nitrile Group:** The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to yield an amine. It can also react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis.
- **Aromatic Ring:** The benzene ring can undergo electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para-directing group, while the nitrile group is a deactivating, meta-directing group. The substitution pattern will depend on the reaction conditions and the nature of the electrophile.
- **Methoxy Group:** The methoxy group can be cleaved under harsh conditions, such as treatment with strong acids like HBr or with reagents like SiCl₄/LiI and BF₃, in a process known as dealkylation.

Applications in Drug Development and Organic Synthesis

3-Methoxybenzonitrile is a valuable building block in the synthesis of more complex molecules.^[1]

- **Pharmaceutical Intermediates:** It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs).^{[1][3]} Its structure is a key component in the development of novel drug candidates.
- **Agrochemicals:** The compound is utilized in the synthesis of new pesticides and other crop protection agents.^{[1][3]}
- **Organic Pigments:** **3-Methoxybenzonitrile** has been used in the synthesis of novel organic pigments, which have been evaluated for applications in solid-state dye lasers.^[3]
- **Medicinal Chemistry:** The methoxybenzonitrile scaffold is of interest in medicinal chemistry due to its potential for derivatization to explore structure-activity relationships in drug discovery programs. Computational studies suggest that it possesses favorable pharmacokinetic properties, such as good gastrointestinal absorption and the ability to cross the blood-brain barrier.^[1]

Safety and Handling

3-Methoxybenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

3-Methoxybenzonitrile is a commercially important chemical with a well-defined structure and a range of useful physicochemical properties. Its versatile reactivity makes it a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and pigments. This guide has provided a detailed overview of its chemical identity, synthesis, spectroscopic characterization, and applications, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

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